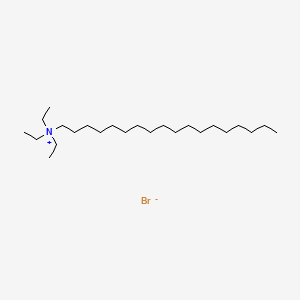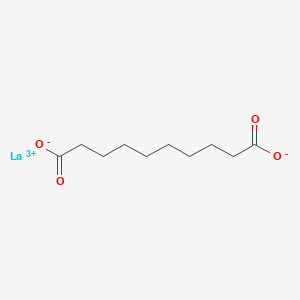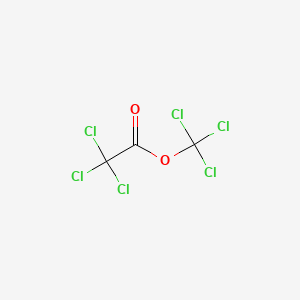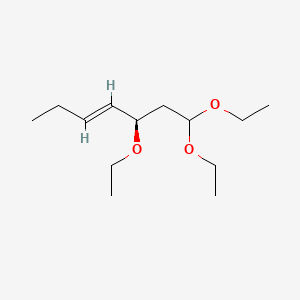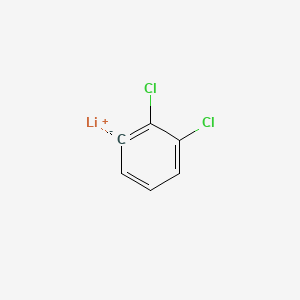
2-(2-(Nonylphenoxy)ethoxy)ethyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Nonylphenoxy)ethoxy)ethyl oleate is an organic compound with the molecular formula C37H64O4. It is a complex ester formed from oleic acid and a nonylphenol ethoxylate derivative. This compound is known for its surfactant properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Nonylphenoxy)ethoxy)ethyl oleate typically involves the esterification of oleic acid with 2-(2-(nonylphenoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Toluene or xylene
Reaction Time: 6-12 hours
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with continuous monitoring of temperature and pH. The process involves:
Mixing: Oleic acid and 2-(2-(nonylphenoxy)ethoxy)ethanol are mixed in the presence of a catalyst.
Heating: The mixture is heated to the desired temperature.
Reaction: The esterification reaction is allowed to proceed for several hours.
Purification: The product is purified by distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Nonylphenoxy)ethoxy)ethyl oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction can lead to the formation of alkanes and alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids and alcohols.
Reduction: Alkanes and alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
2-(2-(Nonylphenoxy)ethoxy)ethyl oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of 2-(2-(Nonylphenoxy)ethoxy)ethyl oleate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps to stabilize emulsions by preventing the coalescence of droplets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Nonylphenoxy)ethoxy)ethanol
- 2-(2-(Nonylphenoxy)ethoxy)ethyl acetate
- 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate
Uniqueness
Compared to similar compounds, 2-(2-(Nonylphenoxy)ethoxy)ethyl oleate stands out due to its unique combination of oleic acid and nonylphenol ethoxylate. This combination imparts specific surfactant properties that are particularly useful in industrial applications. Additionally, the presence of the oleate group enhances its biodegradability, making it a more environmentally friendly option.
Properties
CAS No. |
94022-13-6 |
|---|---|
Molecular Formula |
C37H64O4 |
Molecular Weight |
572.9 g/mol |
IUPAC Name |
2-[2-(2-nonylphenoxy)ethoxy]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H64O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-30-37(38)41-34-32-39-31-33-40-36-29-26-25-28-35(36)27-23-21-19-10-8-6-4-2/h14-15,25-26,28-29H,3-13,16-24,27,30-34H2,1-2H3/b15-14- |
InChI Key |
NFQWKIBNXQKIOA-PFONDFGASA-N |
Isomeric SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


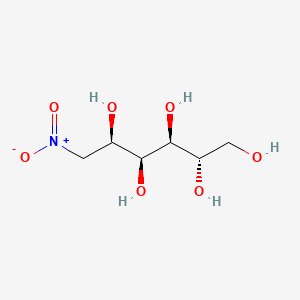
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)




